Diisobutylaluminum butylated oxytoluene

Description

Context within Organoaluminum Chemistry and Reagent Classification

Organoaluminum chemistry is a major field within organometallic chemistry that studies compounds containing carbon-aluminum bonds. These compounds are notable for the polarity of the C-Al bond and the high Lewis acidity of three-coordinated aluminum species. Industrially, their primary application is in the production of polyolefins.

Organoaluminum reagents are powerful tools in organic synthesis. They are classified based on the number and type of organic and inorganic groups attached to the aluminum atom. This class of compounds includes trialkylaluminums, dialkylaluminum hydrides, and aluminum alkoxides. DIBAL-BOT belongs to the category of dialkylaluminum alkoxides. Its structure features two isobutyl groups and a butylated oxytoluene group bonded to a central aluminum atom.

The reactivity of organoaluminum reagents is influenced by the nature of the substituents on the aluminum atom. For instance, trialkylaluminums are highly pyrophoric and reactive, while dialkylaluminum hydrides like Diisobutylaluminum hydride (DIBAL-H) are known for their utility as reducing agents. The introduction of an alkoxide group, as in DIBAL-BOT, modulates the reactivity of the aluminum center, making it a more specialized reagent.

Interactive Data Table: Classification of Selected Organoaluminum Reagents

| Reagent Name | Acronym | Class | Key Application |

| Triisobutylaluminum (B85569) | TIBAL | Trialkylaluminum | Precursor to other organoaluminum reagents |

| Diisobutylaluminum hydride | DIBAL-H | Dialkylaluminum hydride | Reducing agent |

| Diisobutylaluminum butylated oxytoluene | DIBAL-BOT | Dialkylaluminum alkoxide | Catalyst, Alkylating agent |

| Methylaluminoxane (B55162) | MAO | Aluminoxane | Co-catalyst in olefin polymerization |

Nomenclatural and Structural Delimitation of this compound (DIBAL-BOT)

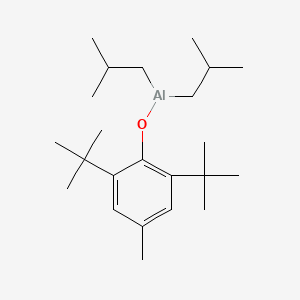

The systematic IUPAC name for this compound is (2,6-di-tert-butyl-4-methylphenoxy)bis(2-methylpropyl)alumane. The common name, this compound, and its acronym, DIBAL-BOT, are more frequently used in literature and commercial contexts.

The chemical structure of DIBAL-BOT consists of a central aluminum atom bonded to two isobutyl groups and one 2,6-di-tert-butyl-4-methylphenoxide group, also known as butylated hydroxytoluene (BHT) radical. The presence of the bulky butylated oxytoluene ligand significantly influences the steric and electronic properties of the aluminum center, which in turn dictates its reactivity in chemical transformations.

Interactive Data Table: Chemical and Structural Properties of DIBAL-BOT

| Property | Value |

| CAS Number | 56252-56-3 |

| Molecular Formula | C23H41AlO |

| Molecular Weight | 360.56 g/mol |

| IUPAC Name | (2,6-di-tert-butyl-4-methylphenoxy)bis(2-methylpropyl)alumane |

Historical Development and Academic Significance of Isobutylaluminum Alkyls

The field of organoaluminum chemistry gained significant momentum in the 1950s with the work of Karl Ziegler, who discovered the direct synthesis of trialkylaluminum compounds and their application in catalytic olefin polymerization, which ultimately led to a Nobel Prize. wikipedia.org This pioneering research laid the foundation for the development and study of a wide range of organoaluminum reagents, including isobutylaluminum alkyls.

Initially, the academic and industrial focus was on trialkylaluminums and dialkylaluminum hydrides like DIBAL-H. DIBAL-H, first manufactured on a large scale in 1962, became an exceedingly useful and versatile reducing agent in organic synthesis. studylib.net The development of modified organoaluminum reagents, such as DIBAL-BOT, arose from the need for reagents with tailored reactivity and selectivity. By replacing the hydride in DIBAL-H with a bulky phenoxide group, researchers created a reagent with distinct catalytic and alkylating properties.

The academic significance of isobutylaluminum alkyls lies in their diverse reactivity. They are not only used as reducing agents but also as components of Ziegler-Natta catalysts for polymerization, and as alkylating agents. parchem.com The ability to modify the aluminum center with different ligands, as seen with DIBAL-BOT, allows for fine-tuning of the reagent's properties to achieve specific outcomes in complex organic syntheses.

Current Research Landscape and Emerging Areas for this compound

Current research involving this compound primarily focuses on its application as a catalyst or co-catalyst in polymerization reactions and as a selective alkylating agent in organic synthesis. Its bulky nature is often exploited to control stereoselectivity in chemical reactions.

Emerging areas of research for DIBAL-BOT and related organoaluminum compounds include their use in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs). studylib.netnouryon.com The unique reactivity profile of DIBAL-BOT makes it a valuable tool for chemists seeking to perform specific chemical transformations that are not easily achievable with other reagents. As the demand for more efficient and selective synthetic methods grows, it is likely that the applications of specialized organoaluminum reagents like DIBAL-BOT will continue to expand. Further research is expected to explore its potential in asymmetric synthesis and in the development of novel catalytic systems.

Structure

2D Structure

Properties

Molecular Formula |

C23H41AlO |

|---|---|

Molecular Weight |

360.6 g/mol |

IUPAC Name |

(2,6-ditert-butyl-4-methylphenoxy)-bis(2-methylpropyl)alumane |

InChI |

InChI=1S/C15H24O.2C4H9.Al/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7;2*1-4(2)3;/h8-9,16H,1-7H3;2*4H,1H2,2-3H3;/q;;;+1/p-1 |

InChI Key |

MIPAPDLHDVYRRT-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(C)(C)C)O[Al](CC(C)C)CC(C)C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Diisobutylaluminum Butylated Oxytoluene

Pathways for Diisobutylaluminum Butylated Oxytoluene Elaboration

The synthesis of this compound primarily involves the reaction of a trialkylaluminum reagent with a sterically hindered phenol (B47542). This approach allows for the formation of a bulky aluminum phenoxide with specific reactivity.

The most direct route to this compound involves the reaction of triisobutylaluminum (B85569) (TIBAL) with butylated hydroxytoluene (BHT), which is chemically known as 2,6-di-tert-butyl-4-methylphenol. This reaction is an acid-base reaction where the acidic proton of the hydroxyl group in BHT reacts with one of the isobutyl groups of TIBAL, which acts as a strong base. The reaction releases isobutane (B21531) gas and forms the aluminum phenoxide.

The general reaction can be represented as: Al(i-Bu)₃ + HOC₆H₂(t-Bu)₂(CH₃) → (i-Bu)₂AlOC₆H₂(t-Bu)₂(CH₃) + i-BuH

While a specific detailed experimental procedure for this exact transformation is not extensively documented in publicly available literature, the synthesis of analogous compounds provides a reliable framework. For instance, the synthesis of Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) is achieved by reacting trimethylaluminum (B3029685) with BHT. chemicalbook.com Similarly, Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) is prepared from trimethylaluminum and 4-bromo-2,6-di-tert-butylphenol (B72302) in dichloromethane (B109758) at room temperature. orgsyn.org Based on these analogous preparations, the synthesis of this compound would likely be carried out under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent like dichloromethane or toluene (B28343). The reaction is expected to proceed readily at or below room temperature due to the high reactivity of TIBAL.

Table 1: Plausible Reaction Parameters for the Direct Synthesis of this compound

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Triisobutylaluminum (TIBAL), Butylated Hydroxytoluene (BHT) | Direct precursors for the target compound. |

| Solvent | Anhydrous Dichloromethane or Toluene | Aprotic and non-reactive with organoaluminum compounds. |

| Atmosphere | Inert (Argon or Nitrogen) | TIBAL is pyrophoric and reacts with air and moisture. prepchem.com |

| Temperature | 0 °C to Room Temperature | To control the exothermic reaction and prevent side reactions. |

| Stoichiometry | ~1:1 molar ratio | For the synthesis of the mono-phenoxide derivative. |

Alternative pathways to aluminum phenoxides often involve the use of different aluminum precursors. One common method is the reaction of aluminum alkoxides, such as aluminum isopropoxide, with a phenol in a ligand exchange reaction. This method offers better control for certain applications.

For the synthesis of derivatives, substituted phenols can be used in place of BHT. For example, using 4-bromo-2,6-di-tert-butylphenol with a trialkylaluminum reagent yields the corresponding 4-bromo-substituted aluminum phenoxide. orgsyn.org This approach allows for the tuning of the electronic and steric properties of the resulting organoaluminum reagent for specific catalytic or stoichiometric applications.

Another potential route involves the direct reaction of elemental aluminum with the phenol, often in the presence of a catalyst like mercuric chloride to activate the aluminum surface by disrupting the passivating oxide layer. morressier.com However, this method is generally less common for the synthesis of well-defined organoaluminum phenoxides.

Precursor Compounds and their Reactivity Profiles

Triisobutylaluminum (TIBAL): TIBAL is a colorless, pyrophoric liquid that is highly reactive. prepchem.com It exists as a monomer-dimer equilibrium in solution. The aluminum center is a strong Lewis acid, readily coordinating to electron-rich atoms like oxygen. The Al-C bonds are polarized, with the carbon atom being nucleophilic and basic. TIBAL is known to react violently with water, alcohols, and other protic reagents. tcichemicals.com Its reaction with phenols is particularly vigorous, leading to the formation of aluminum phenoxides and the corresponding alkane. tcichemicals.com TIBAL is also used as a reducing agent and a co-catalyst in polymerization reactions. tcichemicals.com

Butylated Hydroxytoluene (BHT): BHT is a crystalline solid that is widely used as an antioxidant. It is a sterically hindered phenol, with two bulky tert-butyl groups ortho to the hydroxyl group. This steric hindrance influences its reactivity. The phenolic proton is acidic and can be abstracted by strong bases. The bulky tert-butyl groups protect the hydroxyl group and the aromatic ring from certain reactions, making it a selective reactant. BHT is known to be a potent radical scavenger.

Table 2: Properties of Precursor Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Key Reactive Feature |

|---|---|---|---|

| Triisobutylaluminum (TIBAL) | C₁₂H₂₇Al | 198.33 | Strong Lewis acid, pyrophoric, reactive Al-C bonds. |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of the synthesis of this compound would focus on maximizing the yield and purity of the product while ensuring a safe reaction. Key parameters to optimize include:

Solvent: The choice of solvent can influence the solubility of the reactants and products, as well as the reaction rate. Non-coordinating solvents like toluene or hexane (B92381) are generally preferred.

Temperature: Due to the exothermic nature of the reaction, temperature control is crucial. Running the reaction at lower temperatures (e.g., 0 °C or -78 °C) can help to minimize side reactions and improve selectivity.

Rate of Addition: Slow, dropwise addition of one reactant to the other is important to control the reaction rate and dissipate the heat generated.

Stoichiometry: The molar ratio of TIBAL to BHT will determine the product formed. A 1:1 ratio should favor the formation of the desired diisobutylaluminum mono-phenoxide. Using an excess of BHT could potentially lead to the formation of bis-phenoxide species.

Stereochemical Considerations in the Synthesis of Related Organoaluminum Species

This compound is a chiral-at-metal center if the two isobutyl groups are considered in a specific conformation, but it is generally treated as an achiral reagent. However, its primary interest in stereochemistry lies in its application as a bulky and stereoselective reducing agent.

The steric bulk provided by the diisobutylaluminum moiety and the 2,6-di-tert-butyl-4-methylphenoxide ligand creates a highly hindered environment around the aluminum center. This steric bulk allows for the selective reduction of prochiral ketones to one enantiomer of the corresponding alcohol over the other.

For example, the reduction of a prostaglandin (B15479496) precursor containing a ketone with diisobutylaluminum 2,6-di-tert-butyl-4-methylphenoxide has been shown to proceed with high stereoselectivity. The bulky reagent preferentially attacks the less sterically hindered face of the ketone, leading to the formation of the desired stereoisomer of the alcohol. The stereochemical outcome of such reductions is highly dependent on the structure of the substrate and the precise nature of the bulky aluminum reagent. The general principle is that the large steric footprint of the reagent dictates the trajectory of the hydride transfer to the carbonyl group, thus controlling the stereochemistry of the newly formed stereocenter. The stereochemistry of the reduction of 3,3,5-trimethylcyclohexanone (B147574) with TIBAL has also been studied, indicating the influence of the bulky reagent on the stereochemical outcome. acs.org

Structural Characteristics and Molecular Dynamics of Diisobutylaluminum Butylated Oxytoluene

Coordination Environment of Aluminum in Diisobutylaluminum Butylated Oxytoluene

The aluminum center in this compound is characterized by a high Lewis acidity, driving it to achieve a stable electron configuration. Organoaluminum compounds typically feature three- or four-coordinate aluminum centers. wikipedia.org In its monomeric form, this compound would feature a three-coordinate aluminum atom. However, the strong tendency of organoaluminum compounds to alleviate their electron deficiency often leads to the formation of higher-coordinate species through aggregation. wikipedia.org

In the case of this compound, the aluminum atom is expected to adopt a tetrahedral coordination geometry. This is achieved through dimerization, where the oxygen atom of the butylated oxytoluene ligand on one monomer unit coordinates to the aluminum center of a second unit, forming a bridged dimeric structure. This results in a four-coordinate environment around each aluminum atom, which is a more stable configuration. wikipedia.org The coordination can be described as distorted tetrahedral due to the steric bulk of the ligands.

| Property | Description |

| Central Atom | Aluminum (Al) |

| Typical Coordination Number | 3 (monomer), 4 (dimer) |

| Expected Geometry | Trigonal planar (monomer), Distorted tetrahedral (dimer) |

| Key Interactions | Lewis acid-base interactions leading to dimerization |

Influence of the Butylated Oxytoluene Ligand on Molecular Architecture

The butylated oxytoluene ligand, formally known as 2,6-di-tert-butyl-4-methylphenoxide, plays a crucial role in defining the molecular architecture of the compound. Its significant steric bulk, arising from the two tertiary butyl groups ortho to the phenolic oxygen, imposes considerable constraints on the arrangement of atoms and molecules.

Aggregation Phenomena in Diisobutylaluminum Phenoxides (e.g., Dimerization, Association Behavior)

A hallmark of organoaluminum compounds, including diisobutylaluminum phenoxides, is their propensity to aggregate. This behavior is a direct consequence of the electron-deficient nature of the three-coordinate aluminum center. To satisfy its octet, the aluminum atom readily forms coordinate bonds with electron-donating atoms, such as the oxygen of a phenoxide ligand from another molecule.

For this compound, the most common form of aggregation is dimerization. In the resulting dimer, two aluminum centers are bridged by the oxygen atoms of two butylated oxytoluene ligands. This creates a stable four-membered Al₂O₂ ring. The formation of such dimers has been observed in various organoaluminum phenoxides and alkoxides. The bulky isobutyl groups and the even more sterically demanding butylated oxytoluene ligand generally prevent the formation of trimers or higher aggregates, which are sometimes seen with less hindered ligands. wikipedia.org

| Aggregation State | Coordination Number of Al | Bridging Ligand | Stability |

| Monomer | 3 | None | Less stable, highly reactive |

| Dimer | 4 | Butylated Oxytoluene (Oxygen) | More stable, common form |

Conformational Analysis and Ligand Exchange Dynamics

The structure of this compound is not static. The molecule undergoes dynamic processes in solution, which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. One of the key dynamic behaviors is ligand exchange. wikipedia.org

In the context of the dimeric structure, there is a continuous and rapid exchange between bridging and terminal ligands. However, in this specific compound, the phenoxide ligand is the sole bridging ligand. More relevant is the exchange of the entire butylated oxytoluene ligand with other ligands that may be present in solution.

Furthermore, the isobutyl groups attached to the aluminum can exhibit conformational flexibility. Rotation around the Al-C and C-C bonds can lead to different conformational isomers. Dynamic NMR studies on related organoaluminum compounds have shown that these exchange processes are often fast on the NMR timescale at room temperature, resulting in averaged signals. farabi.university Cooling the sample can often slow down these dynamics, allowing for the observation of distinct signals for different chemical environments.

Computational and Theoretical Studies of this compound Structure and Bonding

While specific computational studies on this compound are not extensively reported in publicly available literature, theoretical calculations on related organoaluminum compounds provide valuable insights into its structure and bonding.

Density Functional Theory (DFT) and other ab initio methods can be used to model the geometry of the monomeric and dimeric forms of the molecule. Such studies on similar aluminum aryloxides confirm that the dimeric structure with a central Al₂O₂ core is energetically favorable. nih.gov These calculations can provide precise information on bond lengths and angles, such as the Al-O, Al-C, and O-C bond distances and the angles around the aluminum and oxygen atoms.

Diisobutylaluminum Butylated Oxytoluene As a Cocatalyst in Polymerization Systems

Fundamental Principles of Coordination Polymerization Catalysis

Coordination polymerization is a method of polymer synthesis that involves the preliminary coordination of a monomer molecule to a metal catalyst center. The process is initiated by the formation of an active catalyst species, followed by the repeated insertion of monomer units into the growing polymer chain. This technique, catalyzed by transition metal salts and complexes, allows for significant control over the polymer's architecture, including its linearity, molecular weight, and stereochemistry.

The catalyst system in coordination polymerization typically consists of two main components: a transition metal compound (precatalyst), often from Groups 4-8 (e.g., titanium, zirconium), and a cocatalyst, which is usually an organometallic compound of a Group 1, 2, or 13 metal. Organoaluminum compounds are the most widely used cocatalysts. Their primary functions include the alkylation of the transition metal precursor to form the active metal-carbon bond, scavenging impurities that would otherwise poison the catalyst, and influencing the electronic and steric environment of the active center.

Role of Diisobutylaluminum Butylated Oxytoluene in Ziegler-Natta Catalysis

Ziegler-Natta (Z-N) catalysis is a cornerstone of polyolefin production, utilizing a heterogeneous or homogeneous catalyst system. The cocatalyst is a crucial element, and the choice of the organoaluminum compound can significantly impact catalyst performance.

While specific studies detailing the comprehensive role of this compound in Ziegler-Natta systems are scarce, its function can be inferred from the behavior of similar bulky aluminum alkyls. These compounds are known to act as cocatalysts and are often used to control reaction kinetics and polymer properties. The steric bulk of the butylated oxytoluene ligand likely influences the nature of the active sites formed. A study on the influence of different aluminum alkyls in Ziegler-Natta polymerization noted that the steric differences of the aluminum compound have a great influence on the polymerization activity. avestia.com

The activation process in Ziegler-Natta catalysis involves the reaction of the organoaluminum cocatalyst with the transition metal halide precatalyst (e.g., TiCl₄). This reaction generates the catalytically active species, typically a reduced transition metal center (e.g., Ti³⁺) with an alkyl group attached, which serves as the initiation point for polymer chain growth. Aluminum alkyls fulfill this role by alkylating the transition metal center and reducing it. researchgate.net The bulky butylated oxytoluene group in this compound would participate in this activation step, with its size potentially influencing the number and type of active sites formed on the catalyst surface.

Chain transfer is a critical process that determines the molecular weight of the resulting polymer. In Ziegler-Natta polymerization, organoaluminum compounds are primary chain transfer agents. The growing polymer chain can be transferred from the transition metal center to the aluminum cocatalyst, creating a dormant polymer chain on the aluminum and a new active site on the transition metal, ready to initiate a new chain.

Furthermore, in a patent describing the anionic polymerization of α-methylstyrene, Diisobutyl-(2,6-di-tert-butyl-4-methylphenoxy)aluminum (the formal name for the compound) was used as a retarder to reduce the rate of polymerization, a function related to its interaction with the growing polymer chains. google.com

This compound in Single-Site Catalysis (SSC)

Single-site catalysts (SSCs), such as metallocenes, are characterized by having uniform, well-defined active sites. This uniformity allows for the production of polymers with narrow molecular weight distributions and precise microstructural control. As with Z-N systems, SSCs require an activator or cocatalyst, typically an aluminoxane like MAO or a borane (B79455) compound.

Detailed research on the specific use of this compound as a primary activator in single-site catalysis is not prominent in the available literature. However, organoaluminum compounds are often used in conjunction with other activators as scavengers for impurities or as alkylating agents.

The structure of the cocatalyst can modulate the performance of the single-site catalyst. The bulky nature of the butylated oxytoluene ligand could, in principle, interact with the catalyst or the growing polymer chain, influencing monomer insertion, chain propagation rates, and stereoselectivity. However, without specific experimental studies on this compound in this context, any such modulatory role remains speculative.

Mechanistic Investigations of Polymerization Initiated or Cocatalyzed by this compound

Mechanistic studies into polymerization systems utilizing this compound and similar alkylaluminum phenoxides focus on understanding the formation of catalytically active centers, the kinetics of polymer growth, and the factors controlling the polymer's stereochemical architecture.

Elucidation of Active Species Formation

The primary role of an alkylaluminum cocatalyst is to transform the transition metal precatalyst (e.g., a zirconocene (B1252598) or titanium complex) into a catalytically active species. semanticscholar.org This activation process involves several key steps.

First, the aluminum compound alkylates the transition metal center, replacing a halide or other ligand with an alkyl group derived from the diisobutylaluminum moiety. This initial step creates a transition metal-carbon bond. Subsequently, the bulky phenoxide ligand, derived from butylated oxytoluene, plays a crucial role. Its significant steric hindrance and electronic properties modify the Lewis acidity of the aluminum center.

The modified cocatalyst then facilitates the abstraction of a second ligand (like another chloride) from the transition metal, generating a coordinatively unsaturated, cationic transition metal complex. This cationic species, stabilized by the non-coordinating anion [Al(i-Bu)₂(OAr)]X⁻ (where OAr is the butylated oxytoluene group and X is the abstracted ligand), is the active site for olefin polymerization. The bulky nature of the butylated oxytoluene ligand on the resulting counter-ion is critical, as it helps to maintain a sufficient separation between the cation and anion, thereby enhancing the catalytic activity. Compounds like Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) are noted for their strong Lewis acidity, which is essential for activating metallocene catalysts for olefin polymerization. lookchem.com

Kinetic Studies of Monomer Insertion and Polymer Chain Growth

The rate of polymerization is dependent on the concentration of both the active catalytic sites and the monomer. The structure of the cocatalyst can influence the number of active sites and their reactivity. For instance, stronger Lewis acidity in the cocatalyst generally leads to more efficient activation of the precatalyst, potentially increasing the polymerization rate. semanticscholar.org However, the bulky steric profile of the butylated oxytoluene ligand can also modulate monomer access to the catalytic center, thereby influencing the kinetics.

Chain transfer reactions are also a critical kinetic component, as they limit the molecular weight of the polymer. Chain transfer can occur to the aluminum cocatalyst, to the monomer, or via β-hydride elimination. The presence of the this compound can alter the predominant chain transfer pathways compared to standard cocatalysts like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO). The specific rates of propagation versus chain transfer determine the final molecular weight of the polymer.

Influence on Stereoregularity and Regioselectivity

In the polymerization of α-olefins such as propylene, the cocatalyst can have a profound impact on the stereochemistry of the resulting polymer. The stereoregularity (e.g., isotactic, syndiotactic, or atactic) is a critical determinant of the polymer's physical and mechanical properties. researchgate.net

The ligand framework of the primary catalyst plays the main role in determining stereoselectivity. However, the cocatalyst and the resulting counter-ion can influence the stereocontrol by interacting with the catalyst's active site. The bulky butylated oxytoluene group on the aluminum-based counter-ion can create a specific chiral environment around the cationic transition metal center. This steric influence can help guide the incoming monomer to insert with a specific orientation, thereby enhancing the stereoregularity of the polymer chain.

For example, studies on related systems have shown that adding modified aluminum alkyls can sharply change the stereostructure of polymers. In the anionic polymerization of N,N-disubstituted acrylamides, the addition of triethylaluminum (B1256330) to an organolithium initiator was found to suppress the formation of isotactic chains in favor of heterotactic structures. researchgate.net This demonstrates the significant role that the aluminum cocatalyst's structure plays in directing the stereochemical outcome of the polymerization.

Impact of this compound on Polymer Microstructure and Macromolecular Engineering

Control over Molecular Weight and Polydispersity

This compound acts as a chain transfer agent, providing a key mechanism for controlling the molecular weight of the polymer. The rate of chain transfer to the aluminum compound competes with the rate of chain propagation. By adjusting the concentration of the cocatalyst relative to the catalyst and monomer, the frequency of chain transfer events can be managed, thereby tailoring the polymer's average molecular weight.

The structure of the alkylaluminum compound influences the efficiency of chain transfer. The isobutyl groups and the bulky phenoxide ligand affect the rate at which a growing polymer chain is transferred from the transition metal center to the aluminum center. This allows for fine-tuning of the molecular weight, a critical parameter for polymer processing and end-use applications. acs.org

The polydispersity index (PDI, or Mw/Mn) describes the breadth of the molecular weight distribution. A narrow PDI indicates a more uniform polymer product. The use of a well-defined cocatalyst like this compound in a single-site catalyst system (like a metallocene) typically leads to polymers with narrow PDI values because the active sites are uniform. The efficiency of chain transfer and the absence of impurities that can lead to multiple active site types contribute to this control.

Table 1: Illustrative Effect of Cocatalyst Structure on Polyethylene Molecular Weight (Note: This data is representative of typical findings in metallocene-catalyzed ethylene (B1197577) polymerization and illustrates general principles.)

| Cocatalyst System | Polymerization Activity (kg PE / (mol cat·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) |

| Zirconocene / MAO | 1,500 | 180,000 | 2.1 |

| Zirconocene / TIBA | 950 | 250,000 | 2.5 |

| Zirconocene / Modified Alkylaluminum* | 1,200 | 150,000 | 2.2 |

*Modified Alkylaluminum refers to systems using bulky ligands, analogous to this compound.

Influence on Polymer Topology and Branching

Beyond linear chains, the cocatalyst can influence more complex polymer topologies, such as the formation of long-chain branches (LCBs). Branching significantly affects the rheological properties of a polymer, which is important for processes like film blowing and blow molding.

In some polymerization systems, the aluminum cocatalyst can participate in reactions that lead to branching. For example, a polymer chain terminated on an aluminum center can be reincorporated into another growing chain as a macromonomer. The steric and electronic properties of the this compound cocatalyst can influence the probability of these reincorporation events. The bulky phenoxide ligand might hinder or selectively promote such reactions, offering a handle to control the degree and nature of polymer branching. The ability to tune the level of branching allows for the engineering of polymers with specific melt-flow characteristics and mechanical properties.

Comparative Analysis with Other Organoaluminum Cocatalysts in Olefin Polymerization

The introduction of a sterically hindered aryloxide group, such as a butylated oxytoluene moiety, to a diisobutylaluminum core creates a cocatalyst with unique electronic and steric properties. These characteristics directly impact the activation of the primary catalyst, the stability of the active sites, and the chain propagation and termination steps during polymerization.

Catalytic Activity

Research indicates that modified organoaluminum cocatalysts can exhibit higher catalytic activities compared to their conventional counterparts under specific conditions. For instance, phenoxy-imine titanium catalysts activated with modified methylaluminoxane (MMAO) have demonstrated high efficiency in ethylene polymerization. The bulky nature of the aryloxide ligand can prevent the deactivation of the catalyst's active centers, leading to a more sustained polymerization activity.

In a comparative study involving ethylene/1-hexene copolymerization with a TiCl₄/MgCl₂ catalyst, the use of TIBA as a cocatalyst resulted in a decrease in the total number of active centers as its concentration increased. tandfonline.com Conversely, certain hydrocarbon-soluble molecular aluminum cocatalysts have demonstrated comparable, and in some cases higher, productivity than traditional systems at significantly lower aluminum-to-transition metal ratios. mdpi.com For example, a dinuclear aluminum salt achieved high productivity in ethene/1-hexene copolymerization at an [Al]/[Zr] ratio of approximately 50, whereas MAO often requires ratios up to 10⁴–10⁵ for optimal performance. mdpi.com

Table 1: Comparative Catalytic Activity in Ethylene Polymerization

| Cocatalyst System | Catalyst | Al/Transition Metal Ratio | Productivity (kg Polymer / mol Metal · h) |

|---|---|---|---|

| This compound (Conceptual) | Ziegler-Natta | Variable | Potentially High |

| Methylaluminoxane (MAO) | Metallocene | 1000-10000 | High |

| Triisobutylaluminum (TIBA) | Ziegler-Natta | 50-500 | Moderate to High |

| s-AlHAl (Molecular Cocatalyst) | ansa-zirconocene | ~50 | High mdpi.com |

Influence on Polymer Properties

The structure of the organoaluminum cocatalyst also plays a crucial role in determining the properties of the resulting polymer, such as molecular weight, molecular weight distribution (polydispersity index, PDI), and comonomer incorporation.

The use of bulky aryloxide-substituted aluminum compounds can lead to the production of polymers with higher molecular weights. This is attributed to a decrease in the rate of chain transfer reactions to the aluminum cocatalyst. The steric hindrance provided by the butylated oxytoluene ligand can limit the approach of the growing polymer chain to the aluminum center, thereby favoring chain propagation over termination.

In the copolymerization of ethylene and 1-hexene, the introduction of TIBA into a TEA-activated system broadened the chemical composition distribution of the resulting copolymer. tandfonline.com In contrast, studies with certain molecular activators have shown no significant effects of the activator's nature on the average copolymer molar mass and comonomer incorporation. mdpi.com

Table 2: Effect of Cocatalyst on Polyethylene Properties

| Cocatalyst | Molecular Weight (g/mol) | Polydispersity Index (PDI) | Comonomer Incorporation |

|---|---|---|---|

| This compound (Conceptual) | High | Narrow | Potentially Enhanced |

| Methylaluminoxane (MAO) | Variable | Broad | Good |

| Triisobutylaluminum (TIBA) | Moderate | Broad | Moderate |

Operational and Mechanistic Considerations

From a mechanistic standpoint, the bulky aryloxide ligand in this compound can influence the nature of the active species formed upon reaction with the precatalyst. It is hypothesized that these modified cocatalysts can generate more defined and stable cationic active sites, leading to polymers with narrower molecular weight distributions. The discovery of MAO was a significant step towards single-site catalysts that allow for the synthesis of polymers with highly defined microstructures. researchgate.net

Furthermore, the solubility of the cocatalyst is a critical operational parameter. Novel molecular cocatalysts have been designed to enhance solubility in aliphatic hydrocarbons, which is advantageous for high-temperature solution polymerization processes. mdpi.com This improved solubility ensures a homogeneous distribution of the cocatalyst in the reaction medium, leading to more consistent catalyst activation and polymerization performance.

In some systems, TIBA has been shown to be a more effective cocatalyst than MAO. For instance, in the polymerization of ethylene using certain organoactinide pre-catalysts, the highest catalytic activity was achieved with only TIBA as the cocatalyst. rsc.org

Reactivity and Reaction Pathways of Diisobutylaluminum Butylated Oxytoluene

Lewis Acidity and Complexation Behavior of Diisobutylaluminum Butylated Oxytoluene

The aluminum center in this compound is electron-deficient, rendering the molecule a potent Lewis acid. However, its complexation behavior is dominated by the extreme steric hindrance imposed by the two tert-butyl groups positioned ortho to the oxygen atom on the phenoxide ligand. This steric bulk prevents the coordination of many substrates that would typically bind to simpler organoaluminum Lewis acids.

Analogous compounds, such as Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) and Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) (MABR), are well-documented as exceptionally bulky and effective non-chelating Lewis acids. researchgate.net Their utility lies in their ability to complex selectively with less sterically hindered sites on a multifunctional molecule. For instance, these Lewis acids can discriminate between different ester carbonyl groups within the same molecule, enabling regiocontrolled and stereocontrolled reactions. nii.ac.jp This selective complexation is a direct consequence of the steric shield provided by the phenoxide ligands.

This principle of sterically-controlled Lewis acidity is central to the function of this compound. It preferentially forms complexes with functional groups that are sterically accessible, allowing for high levels of selectivity in chemical transformations. This behavior is particularly valuable in asymmetric synthesis where precise control over the coordination environment of a substrate is necessary to achieve high diastereoselectivity. researchgate.netdocumentsdelivered.com

Table 1: Comparison of Related Bulky Organoaluminum Lewis Acids

| Compound Name | Common Abbreviation | Key Application |

|---|---|---|

| Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) | MAD | Asymmetric Diels-Alder Reactions, Selective Carbonyl Complexation nii.ac.jpacs.org |

| Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) | MABR | Stereocontrolled Cyclization of Olefinic Epoxides, Non-chelation Controlled Alkylations researchgate.net |

Reactivity with Organic Substrates Beyond Olefins in Academic Contexts

The primary application of this compound in academic research is as a highly selective reducing agent, particularly for carbonyl functionalities within complex molecular frameworks. Its utility has been notably demonstrated in the synthesis of prostaglandins, where it functions as a novel stereoselective reducing agent. acs.org The combination of the reducing power of the diisobutylaluminum hydride moiety (if present in equilibrium or as a precursor) and the steric direction provided by the bulky phenoxide ligand allows for the reduction of specific carbonyl groups with high stereocontrol.

The reactivity profile is largely dictated by the Lewis acidic complexation described previously. The organoaluminum reagent first coordinates to a target functional group, typically a ketone or an aldehyde, positioning the aluminum center for subsequent reaction. The steric environment created by the 2,6-di-tert-butyl-4-methylphenoxide ligand then directs the approach of a nucleophile or, in the case of reduction, a hydride, to a specific face of the substrate.

The related methylaluminum derivative, MAD, has been extensively used to mediate Diels-Alder reactions, demonstrating the ability of this ligand system to activate and control the reactivity of α,β-unsaturated carbonyl compounds. documentsdelivered.comacs.org It has also been employed to achieve high diastereoselectivity in alkylation reactions of alkoxy carbonyl substrates. documentsdelivered.com This body of research on closely related compounds underscores the general reactivity pattern for this class of organoaluminum reagents: sterically-governed activation of carbonyls and other Lewis basic functional groups.

Ligand Exchange Reactions Involving the Butylated Oxytoluene Moiety

Thermal Stability and Controlled Decomposition Pathways of Organoaluminum Alkoxides

The thermal stability of this compound is intrinsically linked to the stability of its components, particularly the aluminum-carbon and aluminum-oxygen bonds, as well as the butylated oxytoluene ligand itself. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for the complete organoaluminum complex is not available, the thermal behavior of the 2,6-di-tert-butyl-4-methylphenol (BHT) ligand provides significant insight.

Studies on BHT have shown that it undergoes thermal decomposition at elevated temperatures. The apparent activation energy (Ea) for the thermal decomposition of BHT has been calculated to be 151.8 kJ mol−1. nih.gov The decomposition of the BHT moiety is a potential pathway for the degradation of the entire organoaluminum complex. The primary decomposition products of BHT itself are reported to be isobutene and 2-tert-butyl-4-methylphenol, indicating that the initial decomposition step likely involves the cleavage of the C-C bond of the tert-butyl groups. nih.gov Heating BHT with acid catalysts is known to cause rapid decomposition, releasing flammable isobutene gas.

It can be inferred that a primary thermal decomposition pathway for this compound would involve the fragmentation of the phenoxide ligand. This could be initiated by heat, which could lead to the homolytic cleavage of the aluminum-oxygen bond or the degradation of the ligand itself, potentially liberating isobutene and other phenolic derivatives. The diisobutylaluminum fragment would also be expected to decompose, potentially through β-hydride elimination to release isobutene and form aluminum hydride species.

Table 2: Thermal Decomposition Data for 2,6-Di-tert-butyl-4-methylphenol (BHT)

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Apparent Activation Energy (Ea) | 151.8 kJ mol⁻¹ | Kissinger Method (TGA) | nih.gov |

| Initial Reaction Temperature (Oxidized form, BHTOOH) | 375.2 K | Mini Closed Pressure Vessel Test | nih.gov |

Advanced Analytical Techniques for Studying Diisobutylaluminum Butylated Oxytoluene in Research

Spectroscopic Characterization Methods for Organoaluminum Compounds (e.g., NMR, IR, Mass Spectrometry for mechanistic studies)

Spectroscopic techniques are indispensable for the elucidation of the structure and bonding in organoaluminum compounds. libretexts.org A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is typically employed to provide a complete picture of the molecular identity and to probe mechanistic pathways. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for characterizing the connectivity and environment of atoms in a molecule. For Diisobutylaluminum Butylated Oxytoluene, several nuclei can be probed:

¹H NMR: This technique provides information about the hydrogen atoms in the molecule. blogspot.com One would expect to see distinct signals corresponding to the protons of the isobutyl groups attached to the aluminum atom and the protons of the butylated oxytoluene ligand, including the characteristic signals for the tert-butyl groups and the methyl group on the phenolic ring.

¹³C NMR: This method maps the carbon skeleton of the compound, providing complementary information to ¹H NMR. nih.gov Each unique carbon atom in the isobutyl and butylated oxytoluene moieties would yield a distinct signal, confirming the compound's structure.

²⁷Al NMR: As aluminum has an NMR-active nucleus (²⁷Al), this technique can be used to directly probe the coordination environment of the aluminum center. The chemical shift and line width of the ²⁷Al signal can provide insights into the geometry (e.g., tetrahedral or trigonal) and the nature of the ligands bonded to the aluminum.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. libretexts.org In the IR spectrum of this compound, characteristic absorption bands would be expected for the Al-C (aluminum-carbon) and Al-O (aluminum-oxygen) bonds. Additionally, the vibrations associated with the C-H bonds of the alkyl groups and the aromatic ring of the butylated oxytoluene ligand would be prominent. The frequency of the Al-C stretching vibration can give an indication of the strength of the bond. libretexts.org

Mass Spectrometry (MS): MS is used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. blogspot.com However, analyzing highly reactive organoaluminum compounds by MS presents significant challenges due to their sensitivity to air and moisture. uvic.ca Specialized sample handling techniques and ionization methods, such as electrospray ionization (ESI) or electron ionization (EI) under inert conditions, are necessary to obtain meaningful data without causing decomposition. uvic.ca The resulting mass spectrum would be analyzed to identify the molecular ion peak and fragmentation patterns, which can help confirm the structure of the compound.

| Technique | Expected Observations for this compound | Information Gained |

|---|---|---|

| ¹H NMR | Signals for isobutyl groups (CH, CH₂), tert-butyl groups, aromatic protons, and methyl group. | Proton environment and structural connectivity. |

| ¹³C NMR | Signals for all unique carbon atoms in the isobutyl and BHT ligands. | Carbon framework of the molecule. |

| ²⁷Al NMR | A specific chemical shift corresponding to the aluminum center. | Coordination number and geometry of aluminum. |

| IR Spectroscopy | Stretching frequencies for Al-C, Al-O, C-H (aliphatic and aromatic), and C=C (aromatic) bonds. | Identification of key functional groups and bond types. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. | Molecular weight confirmation and structural fragmentation analysis. |

X-ray Crystallography for Structural Elucidation of this compound and its Complexes

The process requires growing a single crystal of the compound, which can be challenging for air- and moisture-sensitive materials. researchgate.net The crystal must be mounted and analyzed under a stream of cold nitrogen gas to prevent degradation during data collection. The resulting structural data is vital for understanding steric and electronic effects that influence the compound's reactivity.

| Crystallographic Parameter | Typical Value Range for Organoaluminum Complexes | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic, etc. | Describes the symmetry of the crystal lattice. |

| Space Group | e.g., P2₁/c, C2/c | Defines the symmetry operations within the unit cell. |

| Al-C Bond Length (Å) | 1.95 - 2.05 Å | Indicates the distance between aluminum and carbon atoms. |

| Al-O Bond Length (Å) | 1.70 - 1.85 Å | Indicates the distance between aluminum and oxygen atoms. |

| C-Al-C Bond Angle (°) | ~109.5° (for tetrahedral) | Defines the geometry around the aluminum center. |

Chromatographic Techniques for Purity and Reaction Monitoring in Research Settings

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. researchgate.net

Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile and thermally stable compounds. pageplace.de For organoaluminum compounds, which can be volatile, GC can be used to determine the purity of a sample by separating the target compound from any starting materials, byproducts, or solvents. Due to the reactivity of these compounds, special care must be taken with the injection method and column choice to avoid on-column decomposition. Coupling a gas chromatograph to a mass spectrometer (GC-MS) or an inductively coupled plasma mass spectrometer (GC-ICP-MS) allows for the identification of separated components based on their mass spectra and elemental composition, respectively. thermofisher.com

Liquid Chromatography (LC): For less volatile or thermally sensitive derivatives and complexes, High-Performance Liquid Chromatography (HPLC) may be employed. This technique separates components in a liquid mobile phase, which can be less harsh than the high temperatures often used in GC.

These techniques are invaluable in a research setting for optimizing reaction conditions, determining reaction yields, and ensuring the purity of the synthesized compounds before further use.

| Parameter | Hypothetical GC Method Condition | Purpose |

|---|---|---|

| Column | TG-5HT, 0.25mm x 30m | Stationary phase for separation based on boiling point and polarity. thermofisher.com |

| Carrier Gas | Helium or Argon | Inert mobile phase to carry the sample through the column. |

| Injection Mode | PTV Splitless | Introduces the sample onto the column without thermal degradation. thermofisher.com |

| Temperature Program | 50°C to 320°C | Ramped temperature profile to elute compounds with different volatilities. thermofisher.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | To detect and quantify the separated components. |

Electrochemical and Calorimetric Studies of this compound Reactivity

Beyond structural characterization, understanding the reactivity of this compound is critical. Electrochemical and calorimetric methods provide quantitative data on its redox behavior and thermodynamic properties.

Electrochemical Studies: Techniques like cyclic voltammetry (CV) can be used to investigate the redox properties of the compound. unram.ac.id The butylated hydroxytoluene (BHT) portion of the molecule is a well-known antioxidant with a characteristic oxidation potential. researchgate.netresearchgate.net By performing CV on this compound, researchers can determine how coordination to the aluminum center affects the oxidation potential of the phenolic ligand. This provides insight into the electronic influence of the diisobutylaluminum group and the compound's potential reactivity in redox processes.

Calorimetric Studies: Calorimetry measures the heat released or absorbed during a chemical reaction. For organoaluminum compounds, thermometric titration is a known method for quantitative analysis. google.com This technique involves titrating the organoaluminum solution with a reactant that undergoes a well-defined exothermic or endothermic reaction and measuring the corresponding temperature change. This can be used to determine the concentration of the compound with high precision. google.com Furthermore, reaction calorimetry can be used to measure the enthalpy of reaction when this compound acts as a Lewis acid and forms an adduct with a Lewis base, providing a quantitative measure of its Lewis acidity.

| Technique | Parameter Measured | Information Obtained on Reactivity |

|---|---|---|

| Cyclic Voltammetry (CV) | Oxidation/Reduction Potentials (E½) | Redox activity of the phenolic ligand; electronic effects of the Al center. |

| Reaction Calorimetry | Enthalpy of Reaction (ΔH) | Thermodynamics of adduct formation; quantitative Lewis acidity. |

| Thermometric Titration | Temperature change during titration | Precise quantitative analysis of compound concentration in solution. google.com |

Future Research Directions and Emerging Academic Applications

Development of Novel Catalyst Systems Incorporating Diisobutylaluminum Butylated Oxytoluene for Enhanced Performance

The exploration of this compound in novel catalyst systems, particularly for olefin polymerization, represents a promising frontier in catalysis. Research in this area is focused on leveraging the unique steric and electronic properties of this compound to enhance catalytic performance.

One key area of investigation involves the use of this compound as a cocatalyst in conjunction with transition metal complexes, such as metallocenes, to create advanced Ziegler-Natta catalyst systems. The bulky 2,6-di-tert-butyl-4-methylphenoxide ligand can influence the formation of active sites, potentially leading to improved control over polymer stereochemistry and microstructure. Studies have shown that sterically hindered isobutylaluminum aryloxides can effectively activate metallocene complexes for the polymerization of olefins like ethylene (B1197577) and propylene, as well as for the terpolymerization of ethylene, propylene, and 5-ethylidene-2-norbornene. researchgate.net The bulky nature of the aryloxide ligand is thought to play a crucial role in the activation process and the stability of the resulting catalyst.

Future research will likely focus on synthesizing and evaluating a broader range of catalyst systems where this compound is paired with various transition metal precursors. The objective will be to establish structure-activity relationships, correlating the ligand environment of the transition metal and the structure of the organoaluminum cocatalyst with the resulting catalytic activity, polymer properties, and catalyst longevity. High-throughput screening and computational modeling are expected to be instrumental in accelerating the discovery of highly efficient catalyst combinations.

Below is a table summarizing potential research avenues for novel catalyst systems:

| Research Avenue | Objective | Potential Impact |

| Combination with Advanced Metallocenes | To explore the synergy between this compound and novel metallocene structures for enhanced polymerization control. | Development of catalysts with superior activity and stereoselectivity for producing high-performance polyolefins. |

| Supported Catalyst Systems | To immobilize catalyst systems containing this compound on solid supports. | Creation of robust, recyclable catalysts for industrial applications, improving process efficiency and reducing waste. |

| Mechanistic Studies | To elucidate the role of the bulky phenoxide ligand in the activation of transition metal centers and the propagation of the polymer chain. | A deeper understanding of the catalytic cycle, enabling the rational design of more efficient catalysts. |

Tailoring Polymer Properties through Precise Control of this compound-Mediated Polymerization

The precise control over polymer properties is a critical aspect of modern materials science. This compound, when used as a component in polymerization catalysis, offers intriguing possibilities for tailoring the molecular architecture and, consequently, the macroscopic properties of polymers.

The molecular weight (MW) and molecular weight distribution (MWD) of a polymer are fundamental characteristics that dictate its mechanical, thermal, and rheological behavior. In olefin polymerization, these parameters are influenced by the rates of chain propagation, chain transfer, and termination. The concentration and nature of the organoaluminum cocatalyst can significantly impact these rates. The steric bulk of the butylated oxytoluene ligand in this compound is expected to modulate the accessibility of the active catalytic centers to the monomer and chain transfer agents.

Future research is anticipated to systematically investigate the relationship between the concentration of this compound, polymerization temperature, monomer pressure, and the resulting polymer properties. By carefully controlling these parameters, it may be possible to fine-tune the MW and MWD of polyolefins. For instance, a higher concentration of the bulky cocatalyst could potentially lead to a narrower MWD by promoting more uniform active sites.

The following table outlines key polymer properties that could be tailored through the use of this compound:

| Polymer Property | Controlling Factor | Desired Outcome |

| Molecular Weight | Concentration of this compound, temperature | Precise control over the average chain length of the polymer, influencing its strength and viscosity. |

| Molecular Weight Distribution | Nature of the catalyst system, polymerization conditions | Narrowing or broadening the MWD to achieve specific processing characteristics and mechanical properties. |

| Stereoregularity | Catalyst-cocatalyst interaction, monomer structure | Production of polymers with specific tacticity (isotactic, syndiotactic, atactic) for tailored crystalline properties. |

| Comonomer Incorporation | Catalyst system composition, comonomer feed ratio | Controlled incorporation of comonomers to produce copolymers with desired flexibility, clarity, and impact resistance. |

Exploration of this compound in Non-Polymerization Catalytic Transformations

While the primary application of organoaluminum compounds is in polymerization, their utility in other catalytic transformations is a growing area of interest. The unique reactivity of this compound, stemming from its Lewis acidic aluminum center and the bulky, non-coordinating phenoxide ligand, makes it a candidate for a range of non-polymerization reactions.

One area of potential application is in selective reductions. Diisobutylaluminum hydride (DIBAL-H), a related compound, is a well-known reducing agent. wikipedia.org The replacement of the hydride with the butylated oxytoluene ligand modifies the steric and electronic properties of the aluminum center, which could lead to novel selectivities in the reduction of functional groups such as esters, lactones, and nitriles. The bulky nature of the ligand may allow for highly chemoselective transformations in complex molecules.

Furthermore, organoaluminum compounds can act as Lewis acid catalysts in various carbon-carbon bond-forming reactions. The sterically hindered environment around the aluminum in this compound could be advantageous in promoting asymmetric catalysis when used in conjunction with chiral ligands. Potential applications include Diels-Alder reactions, aldol additions, and conjugate additions, where the Lewis acid activates a substrate towards nucleophilic attack.

The table below summarizes potential non-polymerization applications for this compound:

| Reaction Type | Potential Role of this compound | Anticipated Advantage |

| Selective Reductions | As a sterically hindered reducing agent or catalyst. | Enhanced chemoselectivity in the reduction of carbonyl compounds and other functional groups. |

| Lewis Acid Catalysis | As a bulky Lewis acid to activate substrates. | Improved stereoselectivity in asymmetric synthesis and control over reaction pathways in various C-C bond-forming reactions. |

| Hydroalumination | As a reagent for the addition of an Al-C bond across an unsaturated C-C bond. | Potential for novel regioselectivity in the functionalization of alkenes and alkynes. |

Sustainable Synthetic Strategies for this compound and Related Compounds

The principles of green chemistry are increasingly influencing the synthesis of chemical compounds, and the production of organoaluminum reagents is no exception. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and related compounds.

A key aspect of a sustainable synthesis is the use of renewable feedstocks. The butylated oxytoluene (2,6-di-tert-butyl-4-methylphenol) component of the target molecule is a sterically hindered phenol (B47542). Research has demonstrated the feasibility of chemo-enzymatic synthesis of renewable lipophilic antioxidants, including sterically hindered phenols, from naturally occurring ferulic acid found in lignocellulose and components of vegetal oils. researchgate.net This approach offers a promising pathway to a bio-based butylated oxytoluene, which would significantly improve the sustainability profile of the final organoaluminum compound.

In addition to renewable feedstocks, the development of more energy-efficient and waste-reducing synthetic processes is crucial. This could involve the use of greener solvents, catalytic routes that minimize the use of stoichiometric reagents, and processes that operate at lower temperatures and pressures. The direct synthesis of organoaluminum compounds from aluminum metal, an alkylating agent, and the phenolic ligand in a one-pot process could offer a more atom-economical route compared to multi-step syntheses.

The following table highlights key areas for developing sustainable synthetic strategies:

| Sustainability Aspect | Research Focus | Potential Improvement |

| Renewable Feedstocks | Synthesis of butylated oxytoluene from biomass sources like lignocellulose. | Reduced reliance on fossil fuels and a lower carbon footprint for the synthesis of the ligand. |

| Atom Economy | Development of direct, one-pot synthetic methods. | Minimized waste generation and increased efficiency of the overall synthetic process. |

| Green Solvents and Reagents | Exploration of biodegradable solvents and less hazardous reagents. | Reduced environmental impact and improved safety of the manufacturing process. |

| Energy Efficiency | Investigation of alternative energy sources like microwave or ultrasonic irradiation to promote the reaction. | Lower energy consumption and potentially faster reaction times compared to conventional heating methods. |

Q & A

Q. What is the role of DIBAL-BOT in asymmetric reduction reactions, and how should experimental conditions be optimized for high enantioselectivity?

DIBAL-BOT is a hydride donor used in asymmetric reductions, such as converting epoxides to alcohols or amides to aldehydes. Optimal enantioselectivity requires controlled stoichiometry (e.g., 1.2–1.5 equivalents of DIBAL-BOT), low temperatures (−78°C to 0°C), and anhydrous solvents like toluene or hexane. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ IR spectroscopy to avoid over-reduction .

Q. How can researchers safely handle and store DIBAL-BOT to prevent hazards like pyrophoric reactions?

- Handling : Use inert atmosphere (argon/nitrogen) gloveboxes, avoid static discharge, and wear flame-resistant lab coats and face shields.

- Storage : Keep in sealed, flame-resistant containers under inert gas at −20°C. Incompatible with water, alcohols, or oxidizing agents .

- Waste disposal : Quench residual DIBAL-BOT with isopropanol in a controlled environment before transferring to specialized waste facilities .

Q. What analytical methods are validated for quantifying residual butylated hydroxytoluene (BHT) in formulations containing DIBAL-BOT?

Spectrofluorimetry (λex = 290 nm, λem = 330 nm) and HPLC (C18 column, acetonitrile/water mobile phase) are validated per ICH Q2(R1) guidelines. Detection limits for BHT are ≤0.1 ppm in matrices like solvents or biological samples .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of DIBAL-BOT in complex substrates, and how can computational modeling aid in predicting outcomes?

Steric hindrance from the isobutyl groups in DIBAL-BOT restricts hydride transfer to less hindered carbonyl groups. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict regioselectivity in polyfunctional substrates, such as α,β-unsaturated ketones. Experimental validation via <sup>1</sup>H NMR or X-ray crystallography is critical to resolve discrepancies between theoretical and observed outcomes .

Q. What strategies mitigate batch-to-batch variability in DIBAL-BOT synthesis, and how can purity thresholds be validated for reproducibility?

- Synthesis : Use high-purity diisobutylaluminum precursors and rigorously dry solvents (Karl Fischer titration ≤50 ppm H2O).

- Quality control : Inductively coupled plasma mass spectrometry (ICP-MS) ensures aluminum content ≤0.01% w/w. Certificates of Analysis (COA) must specify residual toluene (<0.1%) and BHT (<10 ppm) .

Q. How does BHT in DIBAL-BOT formulations impact oxidative stability during long-term storage, and what alternatives exist for oxygen-sensitive applications?

BHT inhibits radical chain reactions but degrades under UV light or high pH. Accelerated aging studies (40°C/75% RH for 6 months) with GC-MS analysis can identify degradation byproducts (e.g., quinone methides). Alternatives like vitamin E (tocopherol) or ascorbyl palmitate provide comparable stabilization without interfering with DIBAL-BOT’s reactivity .

Q. What experimental designs address contradictions in reported catalytic activity of DIBAL-BOT across literature studies?

Use a factorial design (e.g., 3<sup>2</sup> design) to isolate variables like solvent polarity, temperature, and substrate concentration. Statistical tools (ANOVA, Duncan’s test) can resolve discrepancies, as seen in antioxidant activity studies comparing BHT and DIBAL-BOT .

Cross-Disciplinary Applications

Q. How can DIBAL-BOT be adapted for green chemistry applications, such as solvent-free or bio-based reaction systems?

Replace traditional solvents with bio-derived alternatives (e.g., limonene) or ionic liquids. Life-cycle assessments (LCA) should compare energy use and waste generation to conventional methods .

Q. What protocols ensure compliance with regulatory standards (e.g., FSANZ, OSHA) when using DIBAL-BOT in biomedical research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.